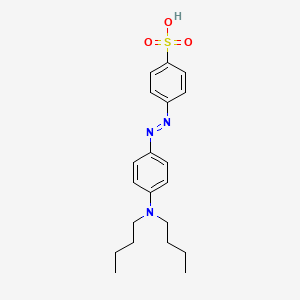
4'-Dibutylaminobenzene-4-sulfonic acid
Beschreibung
Eigenschaften
CAS-Nummer |
32324-48-4 |
|---|---|
Molekularformel |
C20H27N3O3S |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-[[4-(dibutylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27N3O3S/c1-3-5-15-23(16-6-4-2)19-11-7-17(8-12-19)21-22-18-9-13-20(14-10-18)27(24,25)26/h7-14H,3-6,15-16H2,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
DANYDKIZJCAJNC-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Andere CAS-Nummern |
32324-48-4 |
Synonyme |
4'-dibutylaminobenzene-4-sulfonic acid 4-DABS p-dibutylaminobenzene-p-sulfonic acid |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- typically involves the diazotization of 4-(dibutylamino)aniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4'-Dibutylaminobenzene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like thionyl chloride and amines are used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
4'-Dibutylaminobenzene-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The azo group can undergo reduction, leading to the formation of amines, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Alkyl Chain Length: The target compound’s dibutylamino group confers greater hydrophobicity compared to the diethylamino group in the azo compound .
- Functional Diversity : The azo-containing compounds () include chromophores (-N=N-), making them suitable as dyes, whereas the target compound lacks this group.
- Acidity : All three compounds exhibit strong acidity due to the sulfonic acid group, but the hydroxyl group in may further enhance hydrogen-bonding capacity.
Physicochemical Properties
- Solubility: The dibutylamino group in the target compound likely reduces water solubility compared to the amino group in , but the sulfonic acid moiety counterbalances this by improving polar solvent compatibility.
- Stability : Azo compounds () are prone to photodegradation due to the -N=N- bond, whereas the target compound’s stability is influenced by alkyl chain oxidation.
- Molecular Weight : The target compound’s higher molecular weight (363.48 g/mol) versus (277.30 g/mol) reflects the contribution of the dibutyl chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


